REACTION_CXSMILES
|
O.[OH-].[Na+].[NH2:4][CH2:5][CH2:6][OH:7].[F:8][C:9]([F:15])([F:14])[S:10](Cl)(=[O:12])=[O:11]>CC(C)=O>[F:8][C:9]([F:15])([F:14])[S:10]([NH:4][CH2:5][CH2:6][OH:7])(=[O:12])=[O:11] |f:1.2|
|
Name
|
|
Quantity
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3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)Cl)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the resultant
|
Type
|
CUSTOM
|
Details
|
reaction mixture
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Type
|
DISTILLATION
|
Details
|
by vacuum distillation
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Type
|
ADDITION
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Details
|
To the residue was added 50 ml of chloroform
|
Type
|
CUSTOM
|
Details
|
The sodium chloride generated was removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The resultant chloroform solution was distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC(S(=O)(=O)NCCO)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |